molecular formula C5H12 B1206597 Neopentane CAS No. 463-82-1

Neopentane

Cat. No. B1206597
M. Wt: 72.15 g/mol
InChI Key: CRSOQBOWXPBRES-UHFFFAOYSA-N
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Patent
US04894388

Procedure details

L-Gulonolactone is treated with acetone and dimethylpropane to give the lactone, 2,3:5,6-di-O-isopropylidene-L-gulonolactone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:12])[C@H:2]([OH:11])[C@H:3]1[O:8][C:6](=[O:7])[C@@H:5]([OH:9])[C@H:4]1[OH:10].C[C:14]([CH3:17])(C)[CH3:15].[CH3:18][C:19]([CH3:21])=O>>[CH3:18][C:19]1([CH3:21])[O:11][CH:2]([CH:3]2[O:8][C:6](=[O:7])[CH:5]3[O:9][C:14]([CH3:17])([CH3:15])[O:10][CH:4]23)[CH2:1][O:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04894388

Procedure details

L-Gulonolactone is treated with acetone and dimethylpropane to give the lactone, 2,3:5,6-di-O-isopropylidene-L-gulonolactone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:12])[C@H:2]([OH:11])[C@H:3]1[O:8][C:6](=[O:7])[C@@H:5]([OH:9])[C@H:4]1[OH:10].C[C:14]([CH3:17])(C)[CH3:15].[CH3:18][C:19]([CH3:21])=O>>[CH3:18][C:19]1([CH3:21])[O:11][CH:2]([CH:3]2[O:8][C:6](=[O:7])[CH:5]3[O:9][C:14]([CH3:17])([CH3:15])[O:10][CH:4]23)[CH2:1][O:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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